Ethyl 3-bromo-5-(trifluoromethyl)picolinate
Overview
Description
Ethyl 3-bromo-5-(trifluoromethyl)picolinate is an organic compound with the molecular formula C9H7BrF3NO2 . It is also known by its IUPAC name, ethyl 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylate .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes this compound, has been discussed in several studies . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . The synthesis process involves a stepwise liquid-phase/vapor–phase synthesis .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)Br . The compound has a molecular weight of 298.06 g/mol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 298.06 g/mol . It has a topological polar surface area of 39.2 Ų and a complexity of 260 . The compound has no hydrogen bond donors, six hydrogen bond acceptors, and three rotatable bonds .Scientific Research Applications
Supramolecular Complexes : The study of rotational barriers in chiral BINAP palladium(II) and platinum(II) bis(phosphane) complexes, which are similar to chiral polygons and polyhedra, has utilized related compounds to Ethyl 3-bromo-5-(trifluoromethyl)picolinate (Fuss, Siehl, Olenyuk, & Stang, 1999).
Synthesis of Pyrazine Derivatives : Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate, related to this compound, has been synthesized using a safe and short method, highlighting its potential in the formation of aromatic compounds (Zaragoza & Gantenbein, 2017).
Functionalized Pyridine Derivatives : Research has demonstrated the synthesis of 5-bromopyridyl-2-magnesium chloride, which is a key intermediate in the synthesis of various functionalized pyridine derivatives, a class to which this compound belongs (Song et al., 2004).
Regioselective [2+2+2] Cycloaddition : The cobalt-catalyzed regioselective intermolecular [2+2+2] cycloaddition for constructing pyridine derivatives, including trifluoromethyl-substituted ethyl picolinate derivatives, has been studied for its efficiency and regioselectivity (Ishikawa et al., 2016).
Metal Complexes Formation : Ethyl picolinate, closely related to this compound, forms complexes with various divalent metals, acting as a bidentate ligand. These complexes have potential applications in coordination chemistry and catalysis (Paul, Chopra, Bhambri, & Singh, 1974).
Iridium Complexes in Electrophosphorescence : The synthesis of cyclometalated ligands, including 2-(9,9-diethylfluoren-2-yl)-5-trifluoromethylpyridine and its iridium complexes, demonstrates the application in electrophosphorescent devices, hinting at the potential utility of this compound in similar fields (Zhang et al., 2010).
Synthesis of Bromophenols : Studies on the synthesis of nitrogen-containing bromophenols from marine algae, which exhibit potent radical scavenging activity, show the broader applicability of brominated compounds like this compound in natural product chemistry and pharmacology (Li et al., 2012).
Properties
IUPAC Name |
ethyl 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBNXCDSICEOKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673258 | |
Record name | Ethyl 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048384-90-2 | |
Record name | Ethyl 3-bromo-5-(trifluoromethyl)-2-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1048384-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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